N-(1-Hydroxypropan-2-yl)-1,6-dimethyl-9,10-didehydroergoline-8-carboximidic acid
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Overview
Description
Propisergide is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol . It is classified as an alkaloid and has a complex structure with three defined stereocenters . Propisergide is not currently approved for any medical use and does not have any known adverse events associated with it .
Preparation Methods
The synthesis of propisergide involves several steps, including the formation of key intermediates and the final product. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of specific starting materials under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of propisergide.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of propisergide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain propisergide in its pure form.
Industrial production methods for propisergide would likely involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Propisergide can undergo various types of chemical reactions, including:
Oxidation: Propisergide can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Propisergide can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Propisergide can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, propisergide may be used to investigate its effects on cellular processes and molecular pathways.
Medicine: Although not currently approved for medical use, propisergide could be explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Propisergide may have applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of propisergide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that propisergide may act on certain receptors or enzymes, leading to changes in cellular signaling and function. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Propisergide can be compared with other similar compounds, such as:
Ergotamine: Both propisergide and ergotamine are alkaloids with similar structural features. ergotamine is used clinically for the treatment of migraines, whereas propisergide is not approved for medical use.
Lysergic Acid Diethylamide (LSD): LSD shares some structural similarities with propisergide but has distinct pharmacological effects and is known for its psychoactive properties.
Methysergide: Methysergide is another compound related to propisergide, used in the past for migraine prophylaxis. It has a similar mechanism of action but different clinical applications.
Properties
CAS No. |
4227-71-8 |
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Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(6aR,9R)-N-(1-hydroxypropan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-12(11-24)21-20(25)14-7-16-15-5-4-6-17-19(15)13(9-22(17)2)8-18(16)23(3)10-14/h4-7,9,12,14,18,24H,8,10-11H2,1-3H3,(H,21,25)/t12?,14-,18-/m1/s1 |
InChI Key |
XUKAVPATXGYVKJ-OLTOQGTGSA-N |
Isomeric SMILES |
CC(CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
Origin of Product |
United States |
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